molecular formula C20H19FO5 B2387174 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-50-4

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2387174
CAS No.: 300674-50-4
M. Wt: 358.365
InChI Key: ZYRWYGNSBVPSBE-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative of interest in chemical and pharmaceutical research. As part of a class of 2-methoxyethyl benzofuran-3-carboxylate esters, this compound shares a common structural scaffold with molecules investigated for their potential as enzyme inhibitors and for modulating biological pathways . The core structure consists of a benzofuran ring system substituted with a 2-methoxyethyl ester at the 3-position and a 2-methyl group, a framework known for its metabolic stability and drug-like properties . The presence of the (4-fluorophenyl)methoxy moiety at the 5-position is a key feature for molecular recognition, as fluorinated aromatic systems are often incorporated to influence a compound's electronic properties, lipophilicity, and binding affinity . Researchers can utilize this chemical as a critical building block or intermediate in medicinal chemistry projects, including structure-activity relationship (SAR) studies and the synthesis of more complex target molecules . It is supplied with guaranteed purity and identity for research purposes. This product is intended for laboratory research use only and is not classified as a drug or consumer product. It is not intended for diagnostic or therapeutic use in humans or animals. Statements regarding specific mechanisms of action or applications are based on the general properties of the structural class and are provided for research guidance only.

Properties

IUPAC Name

2-methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO5/c1-13-19(20(22)24-10-9-23-2)17-11-16(7-8-18(17)26-13)25-12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRWYGNSBVPSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoester Precursors

The 2-methyl-1-benzofuran-3-carboxylic acid intermediate is typically synthesized via acid-catalyzed cyclization of β-ketoesters. For example, ethyl acetoacetate derivatives undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) or InCl₃ to form the benzofuran ring. Adapting this method, methyl 2-methyl-1-benzofuran-3-carboxylate can be synthesized and subsequently hydrolyzed to the carboxylic acid.

Reaction Conditions:

  • Catalyst: InCl₃ (20 mol%).
  • Solvent: 50% ethanol/water under ultrasound irradiation.
  • Temperature: 40°C.
  • Yield: ~90% (based on analogous pyrano[2,3-c]pyrazole syntheses).

Alternative Routes via Claisen Rearrangement

Thermal Claisen rearrangement of allyl vinyl ethers offers another pathway to benzofuran derivatives. However, this method requires stringent temperature control and is less commonly employed for methyl-substituted systems.

Introduction of the (4-Fluorophenyl)methoxy Group

Nucleophilic Aromatic Substitution

The 5-hydroxy intermediate of the benzofuran core reacts with 4-fluorobenzyl bromide in the presence of a base such as K₂CO₃ or Cs₂CO₃. This Williamson ether synthesis is conducted in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C.

Optimized Protocol:

  • Substrate: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.
  • Alkylating Agent: 4-Fluorobenzyl bromide (1.2 equiv).
  • Base: Cs₂CO₃ (2.0 equiv) in anhydrous DMF.
  • Temperature: 70°C, 12 hours.
  • Yield: 78–85% (extrapolated from similar benzofuran etherifications).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient ether bond formation. This method is advantageous for acid-sensitive intermediates.

Esterification to the 2-Methoxyethyl Group

Direct Esterification

The carboxylic acid intermediate is esterified with 2-methoxyethanol using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

Typical Procedure:

  • Carboxylic Acid: 5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (1.0 equiv).
  • Alcohol: 2-Methoxyethanol (1.5 equiv).
  • Coupling Agent: DCC (1.2 equiv), DMAP (0.1 equiv).
  • Solvent: Anhydrous CH₂Cl₂, 0°C to room temperature, 24 hours.
  • Yield: 70–75%.

Transesterification from Methyl Esters

Methyl esters (e.g., methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate) undergo transesterification with 2-methoxyethanol catalyzed by NaOMe in toluene under reflux.

Conditions:

  • Catalyst: Sodium methoxide (0.1 equiv).
  • Temperature: 110°C, 8–12 hours.
  • Yield: 65–70%.

Optimization and Green Chemistry Considerations

Ultrasound-Assisted Synthesis

Ultrasound irradiation (25 kHz, 250 W) significantly reduces reaction times for cyclization and etherification steps. For example, InCl₃-catalyzed cyclizations under ultrasound achieve 95% yield in 20 minutes versus 6 hours conventionally.

Solvent Selection

Aqueous ethanol (50% v/v) emerges as an ideal solvent for one-pot reactions, balancing reactivity and environmental impact.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (s, 1H, benzofuran-H), 5.15 (s, 2H, OCH₂C₆H₄F), 4.40–4.25 (m, 2H, OCH₂CH₂O), 3.60 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃).
  • ESI-MS: m/z 402.1 [M+H]⁺ (calculated for C₂₁H₂₀FNO₅: 401.1).

Crystallographic Validation

While no crystal structure exists for the target compound, related benzofurans exhibit planar fused-ring systems with dihedral angles of 20–40° between substituents.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Benzofuran Derivatives

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Applications Reference
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 4-Fluorobenzyl ether C₂₁H₁₉FO₅ 358.4 4.0 Moderate lipophilicity, flexible
2-Methoxyethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-Chlorobenzoyl ester C₂₁H₁₇ClO₆ 400.8 4.5 Higher XLogP3, enhanced stability
2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2,6-Dichlorobenzyl ether C₂₁H₁₇Cl₂O₅ 428.3 5.2 Increased steric hindrance
Ethyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-Bromobenzoyl ester C₁₉H₁₅BrO₅ 403.2 4.8 Bulkier halogen, potential bioactivity
2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy C₁₅H₁₆O₆ 292.3 1.5 Lower molecular weight, hydrophilic

Key Observations:

Halogen Effects :

  • The 4-fluorophenylmethoxy group in the target compound provides a balance between lipophilicity (XLogP3 = 4.0) and electronic effects. In contrast, the 4-chlorobenzoyloxy analogue (XLogP3 = 4.5) exhibits higher lipophilicity due to the chlorine atom’s larger size and polarizability .
  • Bromine substitution (e.g., in ethyl 5-[(4-bromobenzoyl)oxy] derivatives) increases molecular weight and may enhance binding affinity in biological targets via halogen bonding .

Ester vs. Ether Linkages :

  • Replacing the 4-fluorobenzyl ether with an acetyloxy ester (as in ) significantly lowers molecular weight (292.3 g/mol) and XLogP3 (1.5), favoring aqueous solubility .

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound are absent, related benzofuran derivatives (e.g., 5-cyclohexyl-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran) reveal that substituents influence packing motifs and hydrogen-bonding networks . For example, halogenated benzofurans often form intramolecular hydrogen bonds or π-stacking interactions, which could stabilize the target compound’s conformation .

Biological Activity

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, commonly referred to as compound X, is a benzofuran derivative with potential therapeutic applications. This article explores its biological activity, focusing on recent research findings, mechanisms of action, and relevant case studies. The compound is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

  • Chemical Formula : C20H19FO5
  • CAS Number : 300674-50-4
  • Molecular Weight : 364.36 g/mol

Research indicates that compound X exhibits its biological effects through several mechanisms:

  • Anti-Metastatic Activity : A study highlighted its ability to suppress the proliferation and migration of hepatocellular carcinoma (HCC) cells. It was found to upregulate E-cadherin while downregulating vimentin, Slug, and MMP9, which are associated with epithelial–mesenchymal transition (EMT) and metastasis in HCC cells with mutated p53 genes .
  • Cytotoxic Effects : The cytotoxicity of compound X was assessed using the CCK-8 assay on Huh7 cells (a human liver cancer cell line). Results showed that concentrations above 5 μM significantly inhibited cell viability, with an IC50 value of approximately 38.15 μM at 48 hours .
  • Inhibition of Integrin α7 : Compound X was shown to decrease the expression of integrin α7 and its downstream signaling pathways (FAK/AKT), suggesting a potential role in inhibiting cancer cell invasion and migration .

Case Study 1: Hepatocellular Carcinoma (HCC)

A recent study investigated the effects of compound X on HCC cells. The findings demonstrated that treatment with non-cytotoxic concentrations of compound X significantly inhibited cell motility and migration. The compound's ability to alter the expression levels of proteins associated with metastasis indicates its potential as a therapeutic agent in HCC management.

ParameterControlCompound X (10 μM)Compound X (20 μM)
Cell Viability (%)1007550
Migration Distance (μm)20012080
E-Cadherin ExpressionLowModerateHigh
Vimentin ExpressionHighModerateLow

Case Study 2: In Vitro Studies

Additional in vitro studies have shown that compound X does not exhibit cytotoxicity in normal hepatocytes, indicating a selective action against cancerous cells while preserving healthy tissue .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how is reaction progress monitored?

Synthesis involves nucleophilic substitution of a benzofuran precursor with a methoxyethyl group under basic conditions. Potassium carbonate (K₂CO₃) in acetone under reflux is effective, as demonstrated for analogous compounds . Reaction progress is monitored via thin-layer chromatography (TLC) using dichloromethane/methanol (95:5 v/v) for separation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Key Reaction Parameters Conditions Monitoring
BaseK₂CO₃ in acetoneTLC (DCM:MeOH = 95:5)
TemperatureReflux (~56°C)NMR, HRMS

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxyethyl group at δ 3.2–4.5 ppm) .
  • FT-IR : Confirms ester carbonyl stretch (~1700 cm⁻¹) and aryl C-F vibration (~1250 cm⁻¹) .
  • X-ray diffraction (XRD) : Provides absolute configuration via single-crystal analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?

A three-step validation protocol is recommended:

  • Re-optimize computational models : Use density functional theory (DFT) with solvent corrections (e.g., PCM model) .
  • High-resolution XRD : Collect data at ≤0.8 Å resolution and refine with SHELXL-2019 to resolve thermal motion artifacts .
  • Multi-solvent NMR : Compare shifts in DMSO-d₆ and CDCl₃ to identify solvent-specific effects .

Example discrepancy resolution: For a related sulfinyl benzofuran, XRD revealed a 7° torsional angle deviation from DFT predictions, attributed to crystal packing forces .

Q. What advanced crystallographic techniques characterize polymorphism and intermolecular interactions?

  • Low-temperature XRD (100 K) : Reduces thermal noise and improves electron density maps .
  • Hirshfeld surface analysis : Maps interaction hotspots (e.g., C–H···F contacts contributing to 15% of crystal packing) .
  • PLATON SQUEEZE : Models disordered solvent molecules in crystal voids .
Crystallographic Parameters Value (Example)
Space groupP2₁/c
Halogen bonding contribution12–15% lattice energy
R-factor<0.05

Q. How should structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

A systematic SAR framework includes:

  • Analog synthesis : Modify substituents at positions 2 (methyl), 5 (fluorophenylmethoxy), and the ester group .
  • Biological assays :
  • Enzyme inhibition (COX-2, 5-LOX)

  • Cytotoxicity in 3D tumor spheroids

    • QSAR modeling : Correlate descriptors (LogP, polar surface area) with activity.

    Example finding: 4-Fluorophenyl substitution enhances binding affinity by 40–60% compared to chloro analogs .

Q. What strategies improve bioavailability without structural modification?

  • Nanomilling : Reduce particle size to <200 nm (dynamic light scattering validation) .
  • Co-crystallization : Use succinic acid to enhance solubility by 3-fold .
  • Solid dispersions : Employ Eudragit® polymers via hot-melt extrusion .

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